molecular formula C20H21ClIN5O4 B2429450 2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine CAS No. 1000980-71-1

2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine

Cat. No.: B2429450
CAS No.: 1000980-71-1
M. Wt: 557.77
InChI Key: WCKHUABYZBGHID-SCFUHWHPSA-N
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Description

2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine is a synthetic compound with a molecular formula of C20H21ClIN5O4 and a molecular weight of 557.78 g/mol . This compound is known for its potential applications in various fields, including medicinal chemistry and biological research. It is characterized by the presence of a chloro group, an iodophenyl group, and an isopropylidene-protected adenosine moiety.

Preparation Methods

The synthesis of 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine involves several steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and reagents like sodium hydride or potassium carbonate to facilitate the substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine has several scientific research applications:

Comparison with Similar Compounds

Compared to other similar compounds, 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine is unique due to its specific substitution pattern and protective groups. Similar compounds include:

    2-Chloro-N-[(3-iodophenyl)methyl] Adenosine: Lacks the isopropylidene protection.

    2-Chloro-N-[(3-bromophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine: Contains a bromophenyl group instead of an iodophenyl group.

    2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Guanosine: Similar structure but with guanosine instead of adenosine

These comparisons highlight the structural variations and potential differences in biological activity and applications.

Properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClIN5O4/c1-20(2)30-14-12(8-28)29-18(15(14)31-20)27-9-24-13-16(25-19(21)26-17(13)27)23-7-10-4-3-5-11(22)6-10/h3-6,9,12,14-15,18,28H,7-8H2,1-2H3,(H,23,25,26)/t12-,14-,15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKHUABYZBGHID-SCFUHWHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClIN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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